molecular formula C26H23NO7S B2726653 methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate CAS No. 1358672-05-5

methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B2726653
CAS No.: 1358672-05-5
M. Wt: 493.53
InChI Key: MLTOPUCQAHBZQE-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound featuring multiple functional groups, including ester, sulfonyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as esterification, sulfonylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Methyl 4-(1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: Shares the ester functional group but lacks the sulfonyl and pyrrole moieties.

    4-Methoxyphenyl benzoate: Similar ester structure with a methoxy group instead of the ethoxy group.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

Methyl 4-(1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S/c1-3-34-20-15-13-19(14-16-20)27-22(17-9-11-18(12-10-17)26(30)33-2)24(23(28)25(27)29)35(31,32)21-7-5-4-6-8-21/h4-16,22,28H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOPUCQAHBZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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